1-Benzyl-2-bromo-1H-imidazole

Descripción general

Descripción

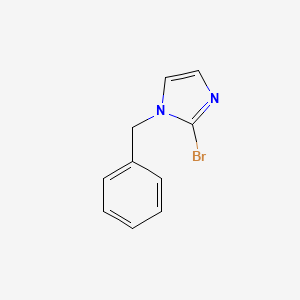

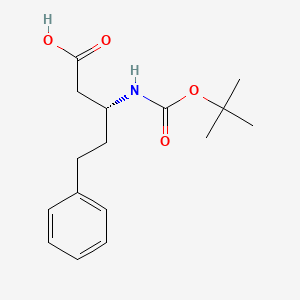

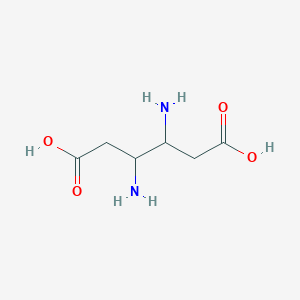

1-Benzyl-2-bromo-1H-imidazole is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are characterized by a five-membered ring consisting of three carbon atoms and two nitrogen atoms at non-adjacent positions. The specific compound of interest, 1-Benzyl-2-bromo-1H-imidazole, contains a benzyl group attached to the first carbon of the imidazole ring and a bromine atom attached to the second carbon.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles, which are structurally related to 1-Benzyl-2-bromo-1H-imidazole, has been reported using o-phenylenediamine with substituted aromatic aldehydes in the presence of 1-heptanesulfonic acid sodium salt . Another related synthesis involves the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives using a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process . These methods highlight the versatility and adaptability of imidazole synthesis strategies.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For example, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles involves an unusual C–C bond cleavage of chalcones and benzylamines, leading to the formation of trisubstituted imidazoles . The structural characterization of these compounds is often achieved using spectroscopic techniques such as FT-IR, NMR, and UV, as well as X-ray crystallography .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, the insertion of benzyl groups into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the use of transition metals has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can afford 1-substituted benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties can be studied through experimental techniques and quantum chemical calculations. For example, the synthesis and characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole provided insights into the molecular and spectroscopic features of the compound, supported by density functional theory (DFT) calculations . The properties of these compounds, such as fluorescence, can be of particular interest for applications in materials science and bioimaging .

Aplicaciones Científicas De Investigación

Synthesis Methods and Structural Analysis

1-Benzyl-2-bromo-1H-imidazole and related compounds have been a subject of interest due to their synthesis methods and structural analysis. Compernolle and Toppet (1986) described the synthesis of 1H-imidazo[1,2-a]imidazole, involving the alkylation of 2-aminoimidazole, hydrolysis, and cyclization, and characterized its structure through mass spectrometry and NMR (Compernolle & Toppet, 1986). Bellina et al. (2008) developed highly selective, practical, and efficient protocols for the synthesis of aryl-1H-imidazoles, including 1-benzyl-1H-imidazole, through Pd-catalyzed direct C-5 arylation (Bellina et al., 2008).

Antimicrobial Applications

Some studies have explored the antimicrobial potential of imidazole derivatives. Reddy and Reddy (2010) synthesized novel imidazole derivatives, showing considerable antibacterial and antifungal activities against clinical isolates of bacteria (Reddy & Reddy, 2010). Another study by Narwal et al. (2012) highlighted the antimicrobial properties of various imidazole derivatives, particularly against Candida albicans (Narwal et al., 2012).

Chemical Reactions and Functionalization

Research has also been conducted on the chemical reactions and functionalization of imidazole derivatives. Patil et al. (2010) explored the synthesis of N-heterocyclic carbene–silver acetate complexes using imidazole derivatives, studying their antimicrobial activities (Patil et al., 2010). Iddon and Khan (1987) developed 'one-pot' methods for synthesizing polysubstituted imidazoles from 1-benzyl-2,4,5-tribromoimidazole, demonstrating the versatility of these compounds in chemical synthesis (Iddon & Khan, 1987).

Potential Applications in Tuberculosis Treatment

Gobis et al. (2015) synthesized novel 1H-benzo[d]imidazole derivatives and evaluated their tuberculostatic activity, identifying several compounds with promising anti-tuberculosis properties (Gobis et al., 2015).

Mecanismo De Acción

Target of Action

1-Benzyl-2-bromo-1H-imidazole is a derivative of imidazole, a heterocyclic compound that plays a significant role in various biological systems . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal properties . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to exhibit strong cardiotonic activity

Biochemical Pathways

Imidazole and its derivatives are known to be key components in a variety of biochemical processes . They are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Certain imidazole derivatives are known to exhibit exceptional air stability

Safety and Hazards

While the specific safety and hazards of “1-Benzyl-2-bromo-1H-imidazole” were not found in the papers retrieved, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling imidazole derivatives .

Propiedades

IUPAC Name |

1-benzyl-2-bromoimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCACPNUWPQBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288109 | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-bromo-1H-imidazole | |

CAS RN |

235426-32-1 | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235426-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)

![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)